2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a pyrazole ring (a five-membered ring with two nitrogen atoms), a phenyl group (a six-membered carbon ring), a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, coupling reactions, and lithiation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is known to be highly electronegative, which could influence the overall properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups provides numerous sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the acidity of adjacent protons, and the presence of aromatic rings could contribute to the compound’s stability and reactivity .Scientific Research Applications
Hereditary Angioedema (HAE) Treatment
Berotralstat has gained attention as a potential treatment for hereditary angioedema (HAE). HAE is a rare genetic disorder characterized by recurrent episodes of localized swelling due to uncontrolled activation of the complement system. By inhibiting plasma kallikrein, berotralstat helps prevent excessive bradykinin production, which is responsible for the swelling in HAE patients .
Insecticides and Pest Control
The trifluoromethyl group in berotralstat has broader implications beyond medicine. Trifluoromethylpyridines (TFMPs), structurally related to berotralstat, exhibit superior pest control properties compared to traditional phenyl-containing insecticides. These compounds are used in agriculture to combat pests and protect crops .
Fluazifop Synthesis Intermediate
Berotralstat serves as a key intermediate in the synthesis of fluazifop, an herbicide used to control grassy weeds in crops. The compound 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), derived from berotralstat, plays a crucial role in the production of fluazifop .
Metal-Free Oxidative Trifluoromethylation Reactions
Researchers have explored the use of trifluoromethyl groups in synthetic chemistry. Berotralstat’s TFM group can be incorporated into various organic molecules via metal-free oxidative trifluoromethylation reactions. These reactions enable the introduction of CF₃ moieties into indoles and other substrates, expanding the toolbox for organic synthesis .
Pharmacophore Design and Drug Discovery
The unique behavior of fluorine in organic molecules makes organofluorine chemistry essential for drug discovery. Berotralstat’s TFM group contributes to its pharmacological activity. Understanding the chemistry of TFM-containing compounds aids in designing novel drugs with improved properties .
Electronics and Catalysis
Beyond pharmaceuticals, organofluorine compounds find applications in electronics and catalysis. The incorporation of fluorine atoms can enhance material properties, such as stability, solubility, and electronic behavior. While berotralstat itself may not be directly used in these fields, its TFM group exemplifies the broader impact of fluorine chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5OS/c1-9-7-12(16(17,18)19)24(23-9)15-21-14(10-5-3-2-4-6-10)11(26-15)8-13(25)22-20/h2-7H,8,20H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGXENEXLSOCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)NN)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326595 | |
Record name | 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820689 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
955976-95-1 | |
Record name | 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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